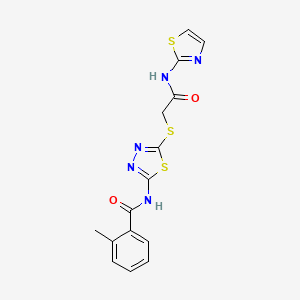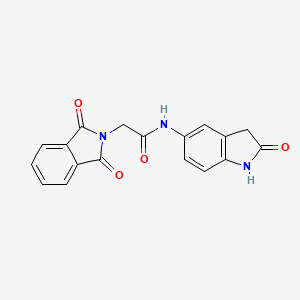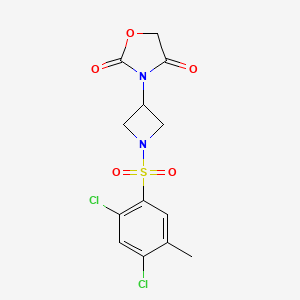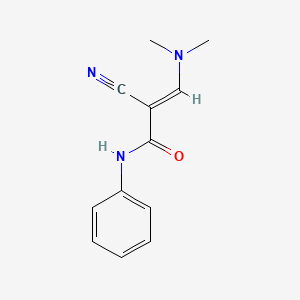
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide
描述
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide typically involves the reaction of cyanoacetamide with dimethylamine and a suitable aryl halide. One common method is the reaction of cyanoacetamide with dimethylamine in the presence of a base such as sodium hydride, followed by the addition of an aryl halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with bases like sodium hydride or potassium carbonate.
Condensation Reactions: Aldehydes and ketones are commonly used, often in the presence of acidic or basic catalysts.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyrimidines, and isoxazoles .
科学研究应用
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
相似化合物的比较
Similar Compounds
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
- 2-cyano-3-(dimethylamino)-N-(4-methylphenyl)acrylamide
- 2-cyano-3-(dimethylamino)-N-(4-chlorophenyl)acrylamide
Uniqueness
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)9-10(8-13)12(16)14-11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,14,16)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQRAHUZMNXWFV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2830881.png)
![N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide](/img/structure/B2830883.png)
![N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2830884.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)
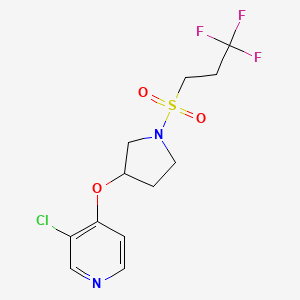
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)
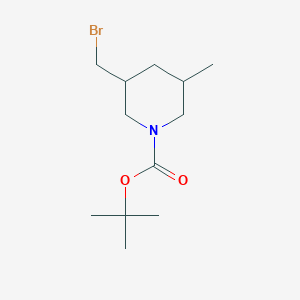
![N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2830892.png)
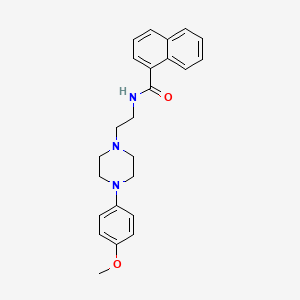
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2830897.png)
